Methoxymethanesulfonyl chloride

Description

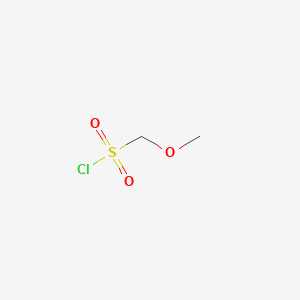

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C2H5ClO3S |

|---|---|

Molecular Weight |

144.58 g/mol |

IUPAC Name |

methoxymethanesulfonyl chloride |

InChI |

InChI=1S/C2H5ClO3S/c1-6-2-7(3,4)5/h2H2,1H3 |

InChI Key |

NRGUNNHZDMTTTH-UHFFFAOYSA-N |

Canonical SMILES |

COCS(=O)(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

"physical and chemical properties of methoxymethanesulfonyl chloride"

Notice to the Reader: This guide provides a comprehensive overview of the physical and chemical properties of methanesulfonyl chloride (MsCl) . Initial searches for "methoxymethanesulfonyl chloride" did not yield specific data for a compound with that exact name, suggesting it may be an uncommon or unstable compound. The information presented here pertains to the closely related and extensively studied compound, methanesulfonyl chloride.

Introduction

Methanesulfonyl chloride (MsCl), also known as mesyl chloride, is a highly reactive organosulfur compound with the chemical formula CH₃SO₂Cl.[1] It serves as a crucial intermediate and reagent in a wide array of chemical syntheses, particularly in the pharmaceutical and agrochemical industries.[2][3] Its utility stems from the excellent leaving group ability of the mesylate group, facilitating various nucleophilic substitution and elimination reactions. This guide offers a detailed examination of its physical and chemical properties, experimental protocols for its synthesis and reactions, and its role in chemical synthesis.

Physical and Chemical Properties

Methanesulfonyl chloride is a colorless to pale yellow liquid characterized by a pungent odor.[4][5] It is a corrosive substance that should be handled with appropriate safety precautions.[6]

Physical Properties

A summary of the key physical properties of methanesulfonyl chloride is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | CH₃SO₂Cl | [4] |

| Molecular Weight | 114.55 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Pungent | [4][5] |

| Density | 1.480 g/cm³ | [1] |

| Melting Point | -32 °C | [1] |

| Boiling Point | 161 °C (at 730 mmHg) | [1] |

| Flash Point | >110 °C | [4] |

| Solubility | Reacts with water. Soluble in polar organic solvents, alcohol, and ether. | [1] |

Chemical Properties

Methanesulfonyl chloride is a highly reactive electrophile, primarily acting as a source of the "CH₃SO₂⁺" group.[1] Its reactivity is central to its synthetic applications.

Hydrolysis: MsCl reacts with water in a process known as hydrolysis to produce methanesulfonic acid and hydrochloric acid.[7] This reaction is typically exothermic and vigorous.[1]

Reactions with Alcohols: In the presence of a non-nucleophilic base, methanesulfonyl chloride reacts with alcohols to form methanesulfonates (mesylates).[1] This transformation is fundamental in organic synthesis as it converts a poor leaving group (hydroxyl) into a good leaving group (mesylate).

Reactions with Amines: Primary and secondary amines react with methanesulfonyl chloride to yield methanesulfonamides.[1] These sulfonamides are notably stable to hydrolysis under both acidic and basic conditions.[1]

Experimental Protocols

Synthesis of Methanesulfonyl Chloride

Several methods for the synthesis of methanesulfonyl chloride have been reported. A common laboratory-scale preparation involves the chlorination of methanesulfonic acid with thionyl chloride.[1][8]

Reaction: CH₃SO₃H + SOCl₂ → CH₃SO₂Cl + SO₂ + HCl[1]

Procedure:

-

In a well-ventilated fume hood, a flask equipped with a reflux condenser and a dropping funnel is charged with methanesulfonic acid.

-

Thionyl chloride is added dropwise to the methanesulfonic acid.

-

The reaction mixture is heated to facilitate the reaction.

-

Upon completion, the excess thionyl chloride is removed by distillation.

-

The resulting methanesulfonyl chloride is then purified by vacuum distillation.

A visual representation of a typical synthesis workflow is provided below.

Mesylation of an Alcohol

The conversion of an alcohol to a mesylate is a cornerstone application of methanesulfonyl chloride.

General Reaction: R-OH + CH₃SO₂Cl → R-OSO₂CH₃ + HCl

Experimental Protocol:

-

The alcohol is dissolved in a suitable aprotic solvent (e.g., dichloromethane) in a flask under an inert atmosphere.

-

A non-nucleophilic base, such as triethylamine or pyridine, is added to the solution to neutralize the HCl produced during the reaction.

-

The solution is cooled in an ice bath.

-

Methanesulfonyl chloride is added dropwise to the cooled solution.

-

The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then worked up by washing with aqueous solutions to remove the base and any salts.

-

The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude mesylate, which may be further purified by crystallization or chromatography.

The logical flow of this experimental procedure is illustrated in the diagram below.

Safety and Handling

Methanesulfonyl chloride is a corrosive and toxic substance that must be handled with extreme care in a well-ventilated chemical fume hood.[4][6] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Due to its reactivity with water, it should be stored in a cool, dry place away from moisture. In case of fire, carbon dioxide, dry chemical powder, or foam are suitable extinguishing agents; water should be avoided.[9]

Applications in Drug Development and Research

The primary role of methanesulfonyl chloride in drug development lies in its ability to facilitate the synthesis of complex organic molecules. The conversion of alcohols to mesylates is a critical step in many synthetic routes, enabling the introduction of various functional groups through nucleophilic substitution. Furthermore, the formation of stable methanesulfonamides is utilized in the synthesis of numerous pharmaceutical compounds.[2]

While methanesulfonyl chloride itself is not typically investigated for direct interaction with signaling pathways, the sulfonyl group it installs is a common moiety in bioactive molecules. The electronic properties of the sulfonyl group can influence the binding of a drug molecule to its target protein.

Conclusion

Methanesulfonyl chloride is a versatile and powerful reagent in organic synthesis. Its high reactivity, particularly in the formation of mesylates and sulfonamides, has cemented its importance in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in the laboratory and in industrial processes.

References

- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 2. Methanesulfonyl chloride Dealer and Distributor | Methanesulfonyl chloride Supplier | Methanesulfonyl chloride Stockist | Methanesulfonyl chloride Importers [multichemindia.com]

- 3. Methanesulfonyl Chloride Supplier | 124-63-0 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 4. ammol.org [ammol.org]

- 5. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]

- 7. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. assets.thermofisher.com [assets.thermofisher.com]

The Formation of Sulfene from Methoxymethanesulfonyl Chloride: An In-depth Mechanistic Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the proposed mechanism for the formation of sulfene (methoxysulfene) from methoxymethanesulfonyl chloride. Drawing upon established principles of physical organic chemistry and analogies to the well-documented reactivity of methanesulfonyl chloride, this document outlines the kinetic and thermodynamic factors governing this transformation. The content is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction dynamics, including a hypothesized mechanistic pathway, expected experimental outcomes, and the influence of substituents on reactivity.

Introduction

Sulfenes are highly reactive intermediates with the general structure R¹R²C=SO₂. Their transient nature makes them valuable synthons in organic chemistry, capable of undergoing a variety of cycloaddition and insertion reactions. The generation of sulfenes from sulfonyl chlorides in the presence of a base is a common and efficient method for their in situ preparation. While the formation of the parent sulfene (H₂C=SO₂) from methanesulfonyl chloride is well-understood to proceed via an E1cB (Elimination Unimolecular conjugate Base) mechanism, the specific case of this compound presents an interesting case study in substituent effects on reaction mechanisms. The presence of the methoxy group is anticipated to significantly influence the acidity of the α-proton, thereby impacting the rate and nature of the sulfene formation process.

Proposed Mechanism of Sulfene Formation

The formation of methoxysulfene (CH₃OCH=SO₂) from this compound is proposed to proceed through an E1cB elimination mechanism . This pathway is favored due to the presence of an acidic α-hydrogen and a moderately effective leaving group (chloride). The electron-withdrawing nature of the adjacent methoxy and sulfonyl groups enhances the acidity of the α-proton, facilitating its removal by a base.

The proposed mechanism can be broken down into two key steps:

-

Deprotonation (Formation of a Carbanion): A base, typically a tertiary amine such as triethylamine, abstracts the acidic α-proton from this compound. This results in the formation of a resonance-stabilized carbanion intermediate. The negative charge is delocalized onto the adjacent sulfonyl group. This initial step can be either reversible or irreversible depending on the reaction conditions and the strength of the base.

-

Elimination of the Leaving Group: The lone pair of electrons on the carbanion subsequently expels the chloride ion, leading to the formation of the methoxysulfene intermediate. This step is generally fast and irreversible.

Visualizing the Mechanism:

Caption: Proposed E1cB mechanism for sulfene formation.

Quantitative Data Summary

| Parameter | Expected Value/Effect for this compound | Rationale |

| pKa of α-proton | Lower than methanesulfonyl chloride | The electron-withdrawing inductive effect of the methoxy group will increase the acidity of the α-proton. |

| Rate of Deprotonation | Faster than methanesulfonyl chloride | A lower pKa will lead to a faster rate of proton abstraction by a given base. |

| Carbanion Stability | Increased relative to the carbanion of methanesulfonyl chloride | The methoxy group can offer some resonance stabilization to the adjacent carbanion, in addition to the primary stabilization from the sulfonyl group. |

| Overall Reaction Rate | Likely faster than methanesulfonyl chloride | The increased acidity of the α-proton is expected to accelerate the rate-determining deprotonation step. |

Experimental Protocols

To investigate the proposed mechanism, the following experimental protocols are suggested. These are based on established methods for the generation and trapping of sulfenes from other sulfonyl chlorides.

General Procedure for Sulfene Generation and Trapping

Objective: To generate methoxysulfene in situ and trap it with a suitable nucleophile or diene.

Materials:

-

This compound

-

Triethylamine (or other non-nucleophilic base)

-

Anhydrous solvent (e.g., dichloromethane, THF)

-

Trapping agent (e.g., an alcohol, an enamine, or a diene like cyclopentadiene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A solution of this compound and the chosen trapping agent in the anhydrous solvent is prepared in a flame-dried, three-necked flask under an inert atmosphere.

-

The solution is cooled to a suitable temperature (typically 0 °C or -78 °C) to control the exothermic reaction and minimize side reactions.

-

A solution of triethylamine in the same anhydrous solvent is added dropwise to the reaction mixture with vigorous stirring over a period of 30-60 minutes.

-

The reaction is allowed to stir at the low temperature for a specified time, and then gradually warmed to room temperature.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is quenched with a suitable reagent (e.g., water or a saturated ammonium chloride solution).

-

The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to isolate the trapped sulfene adduct.

Kinetic Isotope Effect (KIE) Study

Objective: To determine the primary kinetic isotope effect to provide evidence for the E1cB mechanism.

Procedure:

-

Synthesize α-deuterated this compound (CH₃OCD₂SO₂Cl).

-

Perform parallel reactions under identical conditions using both the deuterated and non-deuterated starting materials.

-

The rates of the reactions are measured by monitoring the disappearance of the starting material or the appearance of the product using a suitable analytical technique (e.g., NMR spectroscopy or GC).

-

The kinetic isotope effect (kH/kD) is calculated by dividing the rate constant for the non-deuterated substrate by the rate constant for the deuterated substrate. A significant primary KIE (typically > 2) would strongly support the E1cB mechanism where the C-H(D) bond cleavage is the rate-determining step.

Mandatory Visualizations

Logical Relationship of the E1cB Mechanism

Caption: Logical flow of the E1cB elimination process.

Experimental Workflow for Sulfene Trapping

Caption: A typical experimental workflow for sulfene trapping.

Conclusion

The formation of sulfene from this compound is proposed to proceed via a facile E1cB mechanism, a hypothesis strongly supported by the electronic properties of the methoxy substituent. The increased acidity of the α-proton is expected to accelerate the reaction compared to its unsubstituted counterpart, methanesulfonyl chloride. While direct experimental data for this specific substrate is pending, the mechanistic framework and experimental designs outlined in this guide provide a solid foundation for further investigation. A thorough understanding of this reaction mechanism is crucial for harnessing the synthetic potential of methoxysulfene in the development of novel chemical entities for pharmaceutical and other applications.

The Reactivity of Methoxymethanesulfonyl Chloride with Primary Amines: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the reactivity of methoxymethanesulfonyl chloride (MMSC) with primary amines. It is important to note that while the principles of sulfonyl chloride reactivity are well-established, specific literature detailing the reactions of this compound (CH₃OCH₂SO₂Cl) is limited. Therefore, this document will focus on the well-documented and analogous reactions of other alkyl and aryl sulfonyl chlorides, such as methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl), with primary amines. The fundamental reaction mechanism is expected to be conserved, providing a strong predictive framework for the behavior of MMSC.

The reaction between a sulfonyl chloride and a primary amine is a cornerstone of modern organic synthesis, yielding a sulfonamide functional group. Sulfonamides are a critical class of compounds in medicinal chemistry, famously constituting the first generation of antibacterial "sulfa drugs" and continuing to be a privileged scaffold in a wide array of therapeutic agents, including diuretics, anticonvulsants, and anti-HIV drugs.[1][2] Understanding the nuances of their synthesis is therefore of paramount importance to drug development professionals.

The Core Reaction: N-Sulfonylation of Primary Amines

The fundamental reaction is the N-sulfonylation of a primary amine. In this process, the nucleophilic primary amine attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of a chloride ion and the loss of a proton to yield the stable N-substituted sulfonamide and hydrochloric acid.

General Reaction Scheme: R-SO₂Cl + R'-NH₂ → R-SO₂-NH-R' + HCl

Due to the production of hydrochloric acid, a base is typically required to neutralize the acid and drive the reaction to completion.[3] Primary amines are generally highly reactive towards sulfonyl chlorides.[1]

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution mechanism at the sulfur center.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, tetrahedral intermediate.

-

Elimination of Chloride: The intermediate collapses, reforming the sulfur-oxygen double bond character and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: A base, which can be a second equivalent of the primary amine or an added base like pyridine or triethylamine, removes the proton from the nitrogen atom to yield the final, neutral sulfonamide product.

The following diagram illustrates this proposed mechanism.

Caption: General Mechanism of N-Sulfonylation.

Quantitative Data on Sulfonylation Reactions

The efficiency of N-sulfonylation is influenced by the substrates, choice of base, and solvent. The following table summarizes various conditions and yields reported in the literature for the reaction of primary amines with sulfonyl chlorides.

| Primary Amine (R'-NH₂) | Sulfonyl Chloride (R-SO₂Cl) | Base | Solvent | Conditions | Yield (%) | Reference |

| Aniline | Benzenesulfonyl chloride | Pyridine | - | 0-25 °C | 100 | [1] |

| Aniline | 4-Nitrobenzenesulfonyl chloride | Pyridine | - | 0-25 °C | 100 | [1] |

| p-Toluidine | p-Toluenesulfonyl chloride (TsCl) | Pyridine | - | 0-25 °C | 100 | [1] |

| Aniline | Benzenesulfonyl chloride | Triethylamine (TEA) | THF | 0 °C to RT, 6h | 86 | [1] |

| Aniline | Benzenesulfonyl chloride | 10% NaOH | Water | RT, 1h | - | [1] |

| Various amines | p-Toluenesulfonyl chloride (TsCl) | None | None | Microwave, 50 °C, 2-8 min | 90-98 | [3][4] |

| Morpholine (sec. amine) | Tosyl chloride | Acetonitrile | Reflux, 1h | >95 | [5] |

Note: The table includes examples with both primary and a secondary amine for comparison. Yields are typically high, especially for reactive primary amines.

Experimental Protocols

A detailed, representative protocol provides insight into the practical application of this reaction. The following is a general procedure for the synthesis of a sulfonamide from a primary amine and a sulfonyl chloride.

General Protocol for N-Sulfonylation using Triethylamine

Reagents & Equipment:

-

Primary Amine (1.0 mmol)

-

Sulfonyl Chloride (1.0 mmol)

-

Triethylamine (TEA) (1.2 mmol)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (10 mL)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

-

Drying agent (e.g., Na₂SO₄ or MgSO₄)

-

Rotary evaporator

Procedure:

-

Setup: A clean, dry round-bottom flask equipped with a magnetic stir bar is charged with the primary amine (1.0 mmol) and dissolved in the anhydrous solvent (10 mL).

-

Cooling: The flask is cooled to 0 °C in an ice-water bath.

-

Base Addition: Triethylamine (1.2 mmol) is added dropwise to the stirred solution.

-

Sulfonyl Chloride Addition: The sulfonyl chloride (1.0 mmol), dissolved in a small amount of the same solvent, is added dropwise to the cooled reaction mixture over 5-10 minutes.

-

Reaction: The reaction is allowed to stir at 0 °C for 30 minutes and then warmed to room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-6 hours).

-

Work-up:

-

The reaction mixture is quenched by the addition of water (15 mL).

-

The aqueous layer is extracted with an organic solvent like ethyl acetate or DCM (3 x 20 mL).

-

The combined organic layers are washed sequentially with 1M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford the pure sulfonamide.

The following diagram illustrates a typical workflow for this synthesis and purification process.

Caption: Typical Experimental Workflow for N-Sulfonylation.

Conclusion

The N-sulfonylation of primary amines is a robust and high-yielding reaction that is fundamental to the synthesis of sulfonamides. While direct experimental data for this compound is not widely available, the established reactivity of analogous sulfonyl chlorides provides a reliable guide for its expected behavior. The reaction proceeds via a nucleophilic substitution mechanism, is typically facilitated by a base to neutralize the HCl byproduct, and is tolerant of a wide range of functional groups. For professionals in drug discovery and development, mastering this reaction is essential for accessing the vast and pharmacologically significant chemical space of sulfonamide-containing molecules.

References

An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of methanesulfonyl chloride and its methoxy-substituted analogue, (4-methoxyphenyl)methanesulfonyl chloride. It is designed for researchers, scientists, and professionals in the field of drug development, offering detailed information on their chemical properties, synthesis, and applications, particularly in the synthesis of pharmaceutical intermediates.

Introduction

Methanesulfonyl chloride (MsCl) is a fundamental reagent in organic synthesis, primarily utilized for the introduction of the methanesulfonyl (mesyl) group.[1][2] This functional group is an excellent leaving group in nucleophilic substitution reactions and serves as a protecting group for amines.[1] The versatility of MsCl has led to its widespread use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[3][4]

Substituted derivatives of methanesulfonyl chloride, such as (4-methoxyphenyl)methanesulfonyl chloride, offer modified reactivity and properties that can be advantageous in specific synthetic contexts. The presence of a methoxy group on the phenyl ring influences the electronic properties of the sulfonyl chloride moiety.[5] This guide will explore both the parent compound and this important derivative.

Chemical and Physical Properties

The key physical and chemical properties of methanesulfonyl chloride and (4-methoxyphenyl)methanesulfonyl chloride are summarized below for easy comparison.

| Property | Methanesulfonyl Chloride | (4-Methoxyphenyl)methanesulfonyl chloride |

| CAS Number | 124-63-0[6] | 110661-59-1[7] |

| Molecular Formula | CH₃SO₂Cl[1] | C₈H₉ClO₃S[7] |

| Molecular Weight | 114.55 g/mol [2] | 220.67 g/mol |

| Appearance | Colorless to pale yellow liquid[4][8] | Not specified (typically a solid) |

| Boiling Point | 161 °C at 760 mmHg[3] | 332.7 °C at 760 mmHg[7] |

| Melting Point | -32 °C[1] | Not available |

| Density | 1.480 g/cm³[1] | 1.4 g/cm³[7] |

| Solubility | Soluble in polar organic solvents; reacts with water and alcohols[1] | Soluble in organic solvents |

Molecular Structure

Methanesulfonyl Chloride (Mesyl Chloride)

The structure of methanesulfonyl chloride consists of a central sulfur atom double-bonded to two oxygen atoms, and single-bonded to a methyl group and a chlorine atom.[4]

SMILES: CS(Cl)(=O)=O[1] InChI: 1S/CH3ClO2S/c1-5(2,3)4/h1H3[6]

(4-Methoxyphenyl)methanesulfonyl chloride

This molecule features a sulfonyl chloride group attached to a methylene bridge, which is in turn bonded to a phenyl ring substituted with a methoxy group at the para position.[5]

SMILES: COC1=CC=C(CS(=O)(=O)Cl)C=C1 InChI: InChI=1S/C8H9ClO3S/c1-12-8-4-2-7(6-13(9,10)11)3-5-8/h2-5H,6H2,1H3

Synthesis

Methanesulfonyl chloride can be synthesized through various methods, with the chlorination of methanesulfonic acid being a common laboratory and industrial approach.

-

From Methane and Sulfuryl Chloride: A radical reaction between methane and sulfuryl chloride can produce methanesulfonyl chloride.[1][9] CH₄ + SO₂Cl₂ → CH₃SO₂Cl + HCl

-

From Methanesulfonic Acid: Chlorination of methanesulfonic acid using reagents like thionyl chloride (SOCl₂) or phosgene (COCl₂) is a widely used method.[1] CH₃SO₃H + SOCl₂ → CH₃SO₂Cl + SO₂ + HCl[1]

A common synthetic route for (4-methoxyphenyl)methanesulfonyl chloride involves a two-step process starting from 4-methoxybenzyl mercaptan.[5]

-

Oxidation to Sulfonic Acid: The mercaptan is oxidized to the corresponding sulfonic acid.[5]

-

Chlorination: The sulfonic acid is then chlorinated to yield the final sulfonyl chloride.[5]

Caption: Synthesis of (4-Methoxyphenyl)methanesulfonyl chloride.

Experimental Protocols

This protocol is based on established laboratory procedures.[10]

-

Apparatus Setup: A three-necked flask is equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a dropping funnel.[10]

-

Reaction: Methanesulfonic acid (1.5 moles) is placed in the flask and heated to 95°C.[10] Thionyl chloride (2.0 moles) is added dropwise over 4 hours while maintaining the temperature at 95°C.[10] The reaction mixture is stirred for an additional 3.5 hours at the same temperature.[10]

-

Purification: The product is purified by distillation under reduced pressure.[10] The fraction boiling at 64-66°C/20 mmHg is collected.[10]

This representative protocol illustrates the use of methanesulfonyl chloride to convert an alcohol into a mesylate, a common step in drug synthesis.[11]

-

Dissolution: The alcohol (1 equivalent) is dissolved in a suitable solvent such as dichloromethane (DCM) in a flask.

-

Addition of Base: A non-nucleophilic base, such as triethylamine (TEA) (2 equivalents), is added to the solution.[11]

-

Cooling: The mixture is cooled to 0°C in an ice bath.

-

Addition of MsCl: Methanesulfonyl chloride (1.2 equivalents) is added dropwise to the stirred solution.[11]

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude mesylate, which may be further purified by chromatography.

Applications in Drug Development and Organic Synthesis

Methanesulfonyl chloride and its derivatives are indispensable tools in medicinal chemistry and drug development.

-

Formation of Methanesulfonates (Mesylates): The primary application of MsCl is the conversion of alcohols to methanesulfonates.[1] This transformation converts a poor leaving group (hydroxyl) into an excellent leaving group (mesylate), facilitating subsequent nucleophilic substitution, elimination, or reduction reactions.[12]

-

Formation of Methanesulfonamides: MsCl reacts with primary and secondary amines to form highly stable methanesulfonamides.[1] Sulfonamides are a critical class of compounds in pharmaceuticals.[4] This stability also makes the mesyl group a useful protecting group for amines.[1]

-

Chlorinating Agent: Under certain conditions, methanesulfonyl chloride can act as a chlorinating agent.[12]

-

Role in API Synthesis: The reactivity of the sulfonyl chloride group is leveraged in the synthesis of numerous active pharmaceutical ingredients (APIs).[13] Derivatives like trifluoromethanesulfonyl chloride are used to modify the pharmacokinetic properties of drug molecules, such as enhancing cell membrane permeability or metabolic stability.[14]

Caption: Key reactions of Methanesulfonyl Chloride in synthesis.

Safety and Handling

Methanesulfonyl chloride is a corrosive and highly toxic substance that acts as a lachrymator.[1][8] It reacts exothermically with nucleophiles, including water.[1] Hydrolysis of MsCl produces methanesulfonic acid and corrosive hydrogen chloride gas, which can damage equipment and pose safety risks.[15] Therefore, it must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield, in a well-ventilated fume hood.[16] Store in a cool, dry place away from moisture.[4]

Conclusion

Methanesulfonyl chloride and its derivatives, such as (4-methoxyphenyl)methanesulfonyl chloride, are powerful reagents in modern organic synthesis. Their ability to form excellent leaving groups and stable sulfonamides makes them invaluable in the multi-step synthesis of complex molecules, particularly in the pharmaceutical industry. A thorough understanding of their properties, synthesis, and reactivity, coupled with stringent safety protocols, is essential for their effective and safe utilization in research and development.

References

- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 2. Methanesulfonyl Chloride [drugfuture.com]

- 3. Page loading... [guidechem.com]

- 4. What is Methanesulfonyl Chloride (MsCl)? Properties, Structure & Key Applications | HoriazonChemical [horiazonchemical.com]

- 5. (4-Methoxyphenyl)methanesulfonyl chloride | 110661-59-1 | Benchchem [benchchem.com]

- 6. Methanesulfonyl chloride [webbook.nist.gov]

- 7. CAS#:110661-59-1 | (4-Methoxyphenyl)methanesulfonyl chloride | Chemsrc [chemsrc.com]

- 8. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Methanesulfonyl Chloride [commonorganicchemistry.com]

- 12. arkema.com [arkema.com]

- 13. Enhancing Pharmaceutical Synthesis with High-Purity Methanesulfonyl Chloride – HoriazonChemical [horiazonchemical.com]

- 14. Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science - Wechem [m.wechemglobal.com]

- 15. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

- 16. Methanesulfonyl chloride Mesyl chloride [sigmaaldrich.com]

Solubility of Methoxymethanesulfonyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of methoxymethanesulfonyl chloride in organic solvents. Due to a lack of specific experimental data for this compound in publicly available literature, this document provides an estimation of its solubility based on the known properties of the structurally analogous compound, methanesulfonyl chloride. The guide outlines the expected solubility characteristics and furnishes a detailed experimental protocol for determining the precise solubility of this compound in a laboratory setting.

Estimated Solubility Profile of this compound

The following table summarizes the qualitative solubility of methanesulfonyl chloride, which can be used as a reasonable estimate for this compound.

| Solvent Class | Specific Solvent | Estimated Solubility of this compound | Reference for Analogue |

| Protic Solvents | Water | Reacts (hydrolyzes); may appear as slightly soluble or insoluble.[1][2][3] | Methanesulfonyl Chloride |

| Ethanol | Soluble (with potential for reaction).[1][2] | Methanesulfonyl Chloride | |

| Aprotic Polar Solvents | Ether (Diethyl ether) | Soluble.[1][2] | Methanesulfonyl Chloride |

| Most Organic Solvents | Soluble.[1] | Methanesulfonyl Chloride |

Note: Sulfonyl chlorides as a class are known to be reactive towards nucleophiles, including water and alcohols, leading to hydrolysis or alcoholysis.[1] This reactivity should be a primary consideration when selecting a solvent for any application. For inert solutions, aprotic solvents are recommended.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental procedure is required. The following protocol outlines the isothermal equilibrium method, a common technique for determining the solubility of a solid in a liquid solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Syringe filters (chemically compatible with the solvent)

-

Vials with sealed caps

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring there is more solid than will dissolve.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed in the thermostat for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Sample Analysis:

-

Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Dilute the saturated solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A flowchart of the experimental protocol for determining solubility.

Disclaimer: The information provided on the solubility of this compound is an estimation based on an analogous compound. For precise and reliable data, experimental verification as outlined in this guide is strongly recommended. Always handle this compound with appropriate safety precautions in a well-ventilated fume hood, as sulfonyl chlorides can be corrosive and lachrymatory.

References

Spectroscopic Analysis of Methoxymethanesulfonyl Chloride: A Theoretical and Practical Guide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the spectroscopic characterization of methoxymethanesulfonyl chloride (CH₃OCH₂SO₂Cl). A comprehensive search for direct experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this specific compound has revealed a significant lack of publicly available information. This suggests that the compound may be novel, not extensively studied, or that its characterization data has not been disseminated in common scientific databases.

Therefore, this document provides a detailed theoretical prediction of the expected NMR and IR spectra of this compound based on established principles of spectroscopy and the known spectral data of analogous compounds. Furthermore, it outlines generalized, yet detailed, experimental protocols for acquiring and interpreting such data, which can be applied to this and other novel chemical entities.

Theoretical Spectroscopic Data

The structure of this compound contains a methoxy group (CH₃O-), a methylene group (-CH₂-), and a sulfonyl chloride group (-SO₂Cl). The expected spectroscopic signals are derived from the magnetic and vibrational properties of the nuclei and bonds within these functional groups.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show two distinct signals corresponding to the two types of non-equivalent protons.

| Predicted ¹H NMR Data | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Methoxymethyl protons (-OCH₂SO₂Cl) | 4.5 - 5.0 |

| Methoxy protons (CH₃O-) | 3.5 - 4.0 |

Note: The chemical shifts are predicted based on the expected deshielding effects of the adjacent electronegative oxygen and sulfonyl chloride groups. The exact values may vary depending on the solvent used.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum is anticipated to display two signals corresponding to the two carbon atoms in the molecule.

| Predicted ¹³C NMR Data | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Methoxymethyl carbon (-OC H₂SO₂Cl) | 70 - 80 |

| Methoxy carbon (C H₃O-) | 55 - 65 |

Note: The predicted chemical shifts are based on the expected electron-withdrawing effects of the attached functional groups.

Predicted IR Spectral Data

The infrared spectrum will be characterized by absorption bands corresponding to the vibrational modes of the various functional groups present in the molecule.

| Predicted IR Data | |

| Assignment | Predicted Frequency (cm⁻¹) |

| Asymmetric S=O stretch | 1370 - 1400 |

| Symmetric S=O stretch | 1170 - 1190 |

| C-O-C stretch | 1050 - 1150 |

| S-Cl stretch | 600 - 700 |

| C-H stretch (methoxy & methylene) | 2850 - 3000 |

Note: The strong absorptions of the sulfonyl chloride group are expected to be the most prominent features of the IR spectrum.

Experimental Protocols

The following are detailed methodologies for the acquisition and analysis of NMR and IR spectra, which can be employed for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Materials and Equipment:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

Sample of this compound

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of TMS (0.03% v/v) to serve as an internal reference (δ = 0.00 ppm).

-

Cap the NMR tube and gently agitate to ensure a homogeneous solution.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard single-pulse experiments. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., power-gated decoupling). A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing and Interpretation:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Analyze the chemical shifts and coupling patterns (if any) to assign the signals to the specific protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr) for thin-film analysis

-

Sample of this compound

Procedure:

-

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of the liquid this compound directly onto the ATR crystal.

-

If the sample is a solid, place a small amount onto the crystal and apply pressure using the anvil to ensure good contact.

-

-

Sample Preparation (Thin-Film Method):

-

Place a drop of the liquid sample between two salt plates.

-

Gently press the plates together to form a thin, uniform film.

-

-

Data Acquisition:

-

Place the ATR accessory or the salt plates into the sample compartment of the FTIR spectrometer.

-

Collect a background spectrum of the empty instrument (or clean ATR crystal/salt plates).

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-

-

Data Processing and Interpretation:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands in the spectrum.

-

Correlate the observed absorption frequencies with known vibrational modes of functional groups to confirm the presence of the sulfonyl chloride, ether, and alkyl moieties.

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for NMR spectroscopic analysis.

An In-depth Technical Guide to the Electrophilicity of Methanesulfonyl Chloride

A Note to the Reader: This guide focuses on the electrophilicity of methanesulfonyl chloride (MsCl) due to the limited availability of specific scientific literature on methoxymethanesulfonyl chloride at the time of writing. The principles and data presented for methanesulfonyl chloride provide a strong foundation for understanding the reactivity of related sulfonyl chlorides.

Introduction

Methanesulfonyl chloride (MsCl) is a highly reactive organosulfur compound widely employed in organic synthesis.[1][2] Its potent electrophilicity makes it an essential reagent for the formation of methanesulfonates (mesylates) and methanesulfonamides.[1][2] This technical guide provides a comprehensive overview of the electrophilic nature of methanesulfonyl chloride, detailing its reactivity, relevant experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.

The high reactivity of methanesulfonyl chloride stems from the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur atom. This polarization makes the sulfur atom highly electron-deficient and thus a strong electrophile.[1] Its compact structure, compared to other sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl), contributes to its enhanced reactivity in nucleophilic substitution reactions.[3]

Reactivity and Electrophilic Nature

Methanesulfonyl chloride serves as a source of the electrophilic "CH₃SO₂⁺" synthon.[1] It readily reacts with a wide range of nucleophiles, including alcohols, amines, and water.[2]

Reaction with Alcohols (Mesylation)

One of the most common applications of methanesulfonyl chloride is the conversion of alcohols to methanesulfonates (mesylates). This transformation is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which neutralizes the HCl generated during the reaction. The resulting mesylate is an excellent leaving group, far more reactive than the original hydroxyl group, making it a valuable intermediate for nucleophilic substitution and elimination reactions.[4]

The formation of methanesulfonates is believed to proceed through a mechanism involving the initial formation of a highly reactive sulfene intermediate (CH₂=SO₂) via an E1cb elimination, which is then attacked by the alcohol.[2]

Reaction with Amines

Primary and secondary amines react with methanesulfonyl chloride to form stable methanesulfonamides.[2] These sulfonamides are notably resistant to hydrolysis under both acidic and basic conditions, making them useful as protecting groups for amines in multi-step syntheses.[2]

Hydrolysis (Solvolysis)

Methanesulfonyl chloride reacts with water in a process known as hydrolysis or solvolysis. Kinetic studies of the solvolysis of methanesulfonyl chloride in water and various aqueous organic solvents have provided valuable insights into its reaction mechanism. The data strongly supports a bimolecular nucleophilic substitution (Sₙ2) mechanism.[5][6]

Quantitative Data on Reactivity

The electrophilicity of sulfonyl chlorides can be quantified and compared through kinetic studies of their solvolysis reactions.

Solvolysis Rate Constants

The following table summarizes the first-order rate constants (k) for the solvolysis of methanesulfonyl chloride in various solvents.

| Solvent System | Temperature (°C) | Rate Constant (k) (s⁻¹) |

| Water | 20 | 1.568 x 10⁻³ |

| D₂O | 20 | 1.000 x 10⁻³ |

| Methanol | 25 | 1.13 x 10⁻⁵ |

| Ethanol | 25 | 2.55 x 10⁻⁶ |

Data compiled from various sources.[5][6] The kinetic solvent isotope effect (KSIE), k(H₂O)/k(D₂O), of approximately 1.57 suggests a mechanism where the O-H bond of the nucleophile is partially broken in the transition state, consistent with an Sₙ2 mechanism.[6]

Activation Parameters for Hydrolysis

Thermodynamic parameters for the hydrolysis of methanesulfonyl chloride in water further support the proposed Sₙ2 mechanism.

| Parameter | Value |

| ΔH‡ (kJ/mol) | 65.7 |

| ΔS‡ (J/mol·K) | -34.8 |

| ΔG‡ (kJ/mol) | 76.1 |

Values are for hydrolysis in water at 25 °C.

Experimental Protocols

General Procedure for the Mesylation of an Alcohol

Materials:

-

Alcohol

-

Methanesulfonyl chloride (MsCl)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (Et₃N) or other non-nucleophilic base

-

Stirring apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

-

Ice bath

Procedure:

-

Dissolve the alcohol in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 to 1.5 equivalents) to the solution and stir.

-

Slowly add methanesulfonyl chloride (1.1 to 1.3 equivalents) dropwise to the cooled solution.

-

Allow the reaction to stir at 0 °C for a specified time (typically 1-3 hours) and then warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Synthesis of Methanesulfonyl Chloride from Methanesulfonic Acid

Materials:

-

Methanesulfonic acid

-

Thionyl chloride (SOCl₂)

-

Distillation apparatus

-

Heating mantle

Procedure (based on Organic Syntheses procedure): [7]

-

In a flask equipped with a reflux condenser and a dropping funnel, heat methanesulfonic acid to 95 °C.[7]

-

Slowly add thionyl chloride (1.3 equivalents) to the heated acid over a period of 4 hours, maintaining the temperature at 95 °C.[7]

-

After the addition is complete, continue heating at 95 °C for an additional 3.5 hours.[7]

-

The crude product is then purified by vacuum distillation. The product typically distills at 64-66 °C at 20 mmHg.[7]

Visualizing Reaction Mechanisms

The following diagrams illustrate the key reaction pathways of methanesulfonyl chloride.

Caption: Proposed mechanism for the mesylation of an alcohol involving a sulfene intermediate.

Caption: Sₙ2 mechanism for the hydrolysis of methanesulfonyl chloride.

Applications in Drug Development

The high electrophilicity and reactivity of methanesulfonyl chloride make it a valuable tool in drug discovery and development. The conversion of hydroxyl groups to good leaving groups (mesylates) is a fundamental transformation that enables the synthesis of a wide variety of drug candidates through subsequent nucleophilic substitution reactions. Furthermore, the formation of stable sulfonamides is a common strategy for introducing this functional group into bioactive molecules, which can influence their solubility, metabolic stability, and target binding affinity.

Conclusion

Methanesulfonyl chloride is a powerful electrophile whose reactivity is central to many transformations in organic synthesis. Its ability to readily form mesylates and sulfonamides has cemented its role as an indispensable reagent in both academic research and the pharmaceutical industry. A thorough understanding of its electrophilic nature, reaction mechanisms, and handling procedures is crucial for its effective and safe utilization. While specific data on this compound is scarce, the principles governing the electrophilicity of methanesulfonyl chloride provide a robust framework for predicting and understanding the reactivity of this and other related sulfonyl chlorides.

References

- 1. Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 3. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

The Historical Development of Key Reagents: A Technical Guide to Methoxymethyl Chloride (MOM-Cl) and Methanesulfonyl Chloride (MsCl)

A Note on Terminology: An extensive review of chemical literature indicates that the reagent "methoxymethanesulfonyl chloride" is not a commonly recognized or utilized compound in organic synthesis. It is highly probable that this term arises from a conflation of two distinct and widely used reagents: Methoxymethyl Chloride (MOM-Cl) and Methanesulfonyl Chloride (MsCl) . This technical guide provides an in-depth exploration of the historical development, synthesis, and application of both of these foundational reagents for researchers, scientists, and professionals in drug development.

Part 1: Methoxymethyl Chloride (MOM-Cl) for Hydroxyl Protection

Historical Context and Evolution

The methoxymethyl (MOM) ether was established as a robust protecting group for hydroxyl functionalities, prized for its stability across a broad spectrum of reaction conditions, particularly in the presence of strong bases, and its straightforward removal under acidic conditions.[1][2] The principal reagent for installing the MOM group is chloromethyl methyl ether , more commonly known in laboratory parlance as methoxymethyl chloride (MOM-Cl) .[2][3]

Initial preparations of MOM-Cl, which involved the reaction of formaldehyde, methanol, and hydrogen chloride, were later found to be contaminated with the potent carcinogen bis(chloromethyl) ether. This critical safety concern drove the development of safer synthetic methodologies. Modern approaches, such as the reaction of dimethoxymethane with an acyl chloride, are now favored as they significantly mitigate the risk of forming this hazardous byproduct.

Synthesis of Methoxymethyl Chloride (MOM-Cl)

The synthesis of MOM-Cl has evolved to prioritize safety and purity:

-

Legacy Method: The reaction of formaldehyde, methanol, and hydrogen chloride. This route is now largely obsolete in research and industrial settings due to the formation of the highly carcinogenic bis(chloromethyl) ether.

-

Modern Methods: The reaction of dimethoxymethane with an acyl chloride, such as acetyl chloride or benzoyl chloride, often in the presence of a Lewis acid catalyst. These methods are the current standard, offering high-purity MOM-Cl with minimal toxic byproducts.

Core Applications in Synthesis

MOM-Cl is a cornerstone reagent for the protection of hydroxyl groups in alcohols and phenols within the framework of multi-step organic synthesis.[4] The resulting MOM ether exhibits commendable stability towards a variety of reagents, including strong bases, nucleophiles, and numerous oxidizing and reducing agents.[2] This stability enables chemists to perform selective transformations on other functional groups within a complex molecule. The MOM group is also effective for the protection of amines.[2]

Quantitative Data Summary

| Property | Value | Reference(s) |

| Methoxymethyl Chloride (MOM-Cl) | ||

| CAS Number | 107-30-2 | |

| Molecular Formula | C₂H₅ClO | |

| Molecular Weight | 80.51 g/mol | |

| Boiling Point | 55-57 °C | |

| Density | 1.06 g/mL | |

| Methoxymethyl (MOM) Ether Properties | ||

| pH Stability | 4 to 12 | [1] |

| Stability Profile | Stable towards oxidizing and reducing agents, bases, nucleophiles, and electrophiles. | [1] |

| Lability Profile | Cleaved by protic and Lewis acids (e.g., HCl). | [1][3] |

Detailed Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using MOM-Cl

-

Materials: Substrate alcohol, MOM-Cl (1.2 eq.), N,N-diisopropylethylamine (DIPEA, 1.5 eq.), anhydrous dichloromethane (DCM).

-

Procedure: a. The alcohol is dissolved in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). b. DIPEA is added to the solution. c. The mixture is cooled to 0 °C in an ice bath. d. MOM-Cl is added dropwise to the stirred solution. e. The reaction is allowed to gradually warm to ambient temperature and is monitored for completion by Thin Layer Chromatography (TLC). f. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. g. The product is extracted into an organic solvent. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. h. The crude product is purified by flash column chromatography.

Protocol 2: Deprotection of a MOM Ether

-

Materials: MOM-protected substrate, methanolic HCl (e.g., 1.25 M), methanol.

-

Procedure: a. The MOM-protected compound is dissolved in methanol. b. A solution of HCl in methanol is added. c. The reaction is stirred at room temperature and monitored by TLC. d. Once the reaction is complete, the mixture is carefully neutralized with a mild base such as sodium bicarbonate. e. The solvent is removed under reduced pressure. The residue is partitioned between water and an appropriate organic solvent. f. The organic layer is dried, filtered, and concentrated to yield the deprotected alcohol.

Visualization of Key Processes

Caption: General workflow for the protection of an alcohol with MOM-Cl.

Caption: General workflow for the acidic deprotection of a MOM ether.

Part 2: Methanesulfonyl Chloride (MsCl) for Hydroxyl Activation and Protection

Historical Context and Evolution

Methanesulfonyl chloride (MsCl) , commonly referred to as mesyl chloride, is an indispensable reagent in modern organic synthesis, primarily for the transformation of alcohols into methanesulfonates (mesylates).[5] The significance of this transformation lies in the fact that the mesylate group is an excellent leaving group, in stark contrast to the inherently poor leaving ability of the hydroxyl group.[6] The advent of MsCl as a readily available and highly efficient reagent has profoundly impacted the field of synthetic organic chemistry by providing a reliable method for activating alcohols towards nucleophilic substitution and elimination reactions.

Synthesis of Methanesulfonyl Chloride (MsCl)

The industrial and laboratory-scale synthesis of MsCl is well-established, with several viable routes:

-

From Methane: Direct synthesis is achievable through the radical reaction of methane with sulfuryl chloride.[5]

-

From Methanesulfonic Acid: A prevalent method involves the chlorination of methanesulfonic acid using chlorinating agents such as thionyl chloride or phosgene.[5][7]

-

From Methyl Mercaptan: An alternative industrial process utilizes the simultaneous hydrolysis and chlorination of methyl mercaptan.[8]

Core Applications in Synthesis

The principal utility of MsCl is the conversion of alcohols to mesylates, which are versatile intermediates for a range of subsequent transformations:

-

Nucleophilic Substitution: The mesylate group is readily displaced by a diverse array of nucleophiles, enabling the formation of carbon-heteroatom and carbon-carbon bonds.

-

Elimination Reactions: Base-mediated treatment of a mesylate can induce an elimination reaction to furnish an alkene.

-

Amine Protection: The methanesulfonyl group can serve as a protecting group for amines, forming highly stable methanesulfonamides.[5]

Quantitative Data Summary

| Property | Value | Reference(s) |

| Methanesulfonyl Chloride (MsCl) | ||

| CAS Number | 124-63-0 | [9][10][11] |

| Molecular Formula | CH₃ClO₂S | [9][10] |

| Molecular Weight | 114.55 g/mol | [11] |

| Boiling Point | 161 °C (at 730 mmHg) | [5] |

| Density | 1.480 g/mL | [5][12] |

| Mesylate Formation Reaction | ||

| Typical Reaction Yields | Consistently high, often exceeding 90%. | |

| Commonly Used Bases | Triethylamine (TEA), Pyridine. | [6][12] |

| Commonly Used Solvents | Dichloromethane (DCM), Toluene. | [12] |

Detailed Experimental Protocols

Protocol 3: Formation of a Mesylate from a Secondary Alcohol

-

Materials: Substrate alcohol, MsCl (1.1 eq.), triethylamine (TEA, 1.5 eq.), anhydrous dichloromethane (DCM).

-

Procedure: a. The alcohol is dissolved in anhydrous DCM, and TEA is added under an inert atmosphere. b. The resulting solution is cooled to 0 °C. c. MsCl is added dropwise to the vigorously stirred solution, maintaining the temperature at 0 °C. d. The reaction is stirred at 0 °C until TLC analysis indicates complete consumption of the starting alcohol. e. The reaction is quenched by the addition of water. f. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. g. The crude mesylate is often of sufficient purity to be used directly in the subsequent reaction step.

Visualization of Key Processes

Caption: General workflow for the formation of a mesylate using MsCl.

Caption: A representative SN2 reaction pathway involving a mesylate.

References

- 1. Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. adichemistry.com [adichemistry.com]

- 3. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US3993692A - Methane sulfonyl chloride and process of preparation - Google Patents [patents.google.com]

- 9. Methanesulfonyl chloride [webbook.nist.gov]

- 10. Cas 124-63-0,Methanesulfonyl chloride | lookchem [lookchem.com]

- 11. メタンスルホニルクロリド ≥99.7% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Methanesulfonyl Chloride [commonorganicchemistry.com]

Theoretical Calculations on the Stability of Methoxymethanesulfonyl Chloride: A Technical and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxymethanesulfonyl chloride (CH₃OCH₂SO₂Cl) is a potentially valuable reagent in organic synthesis, yet a comprehensive understanding of its stability remains largely unexplored in publicly accessible literature. This technical guide addresses this knowledge gap by providing a thorough analysis based on theoretical principles and comparative data from structurally related sulfonyl chlorides. In the absence of direct experimental or computational studies on this compound, this document synthesizes existing research on compounds such as methanesulfonyl chloride and various alkyl and aryl sulfonyl chlorides to predict the stability, potential decomposition pathways, and hydrolysis mechanisms of the title compound. Detailed computational methodologies and proposed experimental protocols are presented to guide future research in definitively characterizing the stability of this compound.

Introduction

Sulfonyl chlorides (R-SO₂Cl) are a cornerstone of modern organic chemistry, widely employed in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds prevalent in pharmaceuticals, agrochemicals, and materials science. The reactivity and stability of a sulfonyl chloride are critical parameters that dictate its storage, handling, and application in synthetic protocols. While extensive research has been conducted on the stability of common sulfonyl chlorides like methanesulfonyl chloride (MsCl) and various aromatic derivatives, specific data on this compound is conspicuously absent from the scientific literature.

This whitepaper aims to provide a detailed theoretical framework for understanding the stability of this compound. By examining the established decomposition and hydrolysis mechanisms of analogous sulfonyl chlorides, we can infer the likely behavior of this compound. This guide will delve into the computational methods used to predict the stability of such molecules and present a comparative analysis of relevant quantitative data. Furthermore, we propose a roadmap for future experimental and computational studies to elucidate the precise stability profile of this compound.

Theoretical Background: Factors Influencing Sulfonyl Chloride Stability

The stability of a sulfonyl chloride is primarily governed by the strength of the sulfur-chlorine (S-Cl) and carbon-sulfur (C-S) bonds, as well as its susceptibility to nucleophilic attack, particularly by water (hydrolysis). The principal decomposition pathways include:

-

Thermal Decomposition: This can proceed through either a homolytic (radical) or heterolytic (ionic) cleavage of the C-S or S-Cl bonds. The preferred pathway is influenced by the structure of the R-group, the solvent, and the temperature.

-

Hydrolysis: The reaction with water is a common degradation pathway for sulfonyl chlorides, yielding the corresponding sulfonic acid and hydrochloric acid. This reaction can occur via different mechanisms, including Sₙ2-type displacement or an addition-elimination pathway.

The electronic and steric nature of the substituent (R-group) plays a crucial role in modulating the stability of the sulfonyl chloride functional group. Electron-withdrawing groups can influence the electrophilicity of the sulfur atom and the stability of potential intermediates, while bulky substituents can sterically hinder nucleophilic attack.

Computational Methodologies for Stability Analysis

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the stability and reactivity of molecules. For sulfonyl chlorides, these methods can be employed to:

-

Calculate Bond Dissociation Energies (BDEs): The BDE of the S-Cl and C-S bonds can provide a direct measure of their relative strengths and indicate the more likely bond to cleave during thermal decomposition.

-

Determine Reaction Mechanisms and Activation Barriers: By mapping the potential energy surface for decomposition and hydrolysis pathways, it is possible to identify the most favorable reaction mechanism and calculate the associated activation energies. These barriers provide a quantitative measure of the kinetic stability of the molecule.

-

Analyze Substituent Effects: DFT can be used to model how different R-groups, such as the methoxymethyl group, influence the electronic structure and, consequently, the stability of the sulfonyl chloride.

A typical computational workflow for such an analysis is outlined below.

Methodological & Application

Application Notes and Protocols: Methoxymethanesulfonyl Chloride for Alcohol Protection in Carbohydrate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of methoxymethanesulfonyl chloride (MOM-Cl) as a protecting group for hydroxyl functions in carbohydrate synthesis. The methoxymethyl (MOM) ether is a valuable tool in the synthesis of complex oligosaccharides and glycoconjugates due to its stability under a range of reaction conditions and its relatively straightforward removal.

Introduction to Methoxymethyl (MOM) Protection

The protection of hydroxyl groups is a critical aspect of carbohydrate chemistry, enabling regioselective modifications and the controlled assembly of oligosaccharide chains.[1] The methoxymethyl (MOM) group is an acetal-type protecting group that is stable to a wide pH range (pH 4-12), as well as to various oxidizing and reducing agents, bases, and nucleophiles.[2] This stability makes it compatible with many common reactions in carbohydrate synthesis, including glycosylations.[1] The MOM group is typically introduced by reacting an alcohol with this compound (MOM-Cl) in the presence of a non-nucleophilic base.[3] Deprotection is readily achieved under acidic conditions.[2]

Key Advantages of MOM Protection in Carbohydrate Synthesis

-

Stability: MOM ethers are robust and can withstand a variety of reaction conditions commonly employed in oligosaccharide synthesis.[2]

-

Orthogonality: The MOM group can be selectively removed in the presence of other protecting groups, such as benzyl ethers and silyl ethers, allowing for complex synthetic strategies.

-

Ease of Introduction and Removal: The protection and deprotection steps are generally high-yielding and procedurally straightforward.[2][3]

Data Presentation: Regioselectivity and Yields

The regioselectivity of MOM protection on carbohydrate polyols is influenced by steric and electronic factors. While comprehensive quantitative data for this compound specifically is not extensively tabulated in single sources, the general principles of alcohol reactivity in carbohydrates apply. Primary alcohols are typically more reactive than secondary alcohols due to less steric hindrance. Among secondary alcohols, equatorial hydroxyls are generally more accessible than axial ones.

The following table summarizes representative yields for MOM protection of various carbohydrate substrates under typical reaction conditions.

| Carbohydrate Substrate | Hydroxyl Group(s) Protected | Reagents | Solvent | Yield (%) | Reference |

| Methyl α-D-glucopyranoside | Per-O-methylation | MOM-Cl, DIPEA | DCM | High (not specified) | General procedure |

| Diol Substrate | More Sterically Hindered OH | MOM-Cl, DIPEA | DCM | >95% | [4] |

| General Alcohol | Single OH | MOM-Cl, DIPEA, NaI | DCM | 92% | [5] |

Note: Yields can vary depending on the specific substrate, reaction conditions, and scale. Optimization of base, temperature, and reaction time may be necessary for specific applications.

Experimental Protocols

General Protocol for MOM Protection of a Carbohydrate Alcohol

This protocol is a general guideline for the protection of a hydroxyl group in a carbohydrate using this compound (MOM-Cl) and a hindered base like N,N-diisopropylethylamine (DIPEA).

Materials:

-

Carbohydrate substrate containing one or more free hydroxyl groups

-

This compound (MOM-Cl)

-

N,N-diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Dissolve the carbohydrate substrate (1.0 eq.) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

-

Add DIPEA (2.0-4.0 eq. per hydroxyl group to be protected).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add MOM-Cl (1.5-3.0 eq. per hydroxyl group) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers and wash with saturated aqueous NaCl solution.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel flash column chromatography to obtain the desired MOM-protected carbohydrate.

General Protocol for Deprotection of MOM Ethers

This protocol describes the removal of the MOM protecting group under acidic conditions.

Materials:

-

MOM-protected carbohydrate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the MOM-protected carbohydrate (1.0 eq.) in a mixture of DCM and TFA (e.g., 10:1 v/v).

-

Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.

-

Once the reaction is complete, carefully neutralize the excess acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers and wash with saturated aqueous NaCl solution.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel flash column chromatography to afford the deprotected carbohydrate.

Mandatory Visualizations

General Workflow for MOM Protection in Oligosaccharide Synthesis

The following diagram illustrates a typical workflow for the synthesis of a trisaccharide, highlighting the strategic use of MOM protection.

Caption: A generalized workflow for trisaccharide synthesis using a MOM-protected glycosyl donor.

Logical Relationship of Protection and Deprotection

This diagram illustrates the logical relationship between the protection of a hydroxyl group with MOM-Cl and its subsequent deprotection.

Caption: The cycle of MOM protection and deprotection of a carbohydrate hydroxyl group.

Stability of MOM Ethers in Glycosylation Reactions

MOM ethers are generally stable to the conditions used for the activation of common glycosyl donors, including thioglycosides, trichloroacetimidates, and glycosyl bromides. Promoters such as N-iodosuccinimide (NIS)/triflic acid (TfOH), trimethylsilyl trifluoromethanesulfonate (TMSOTf), and silver triflate are well-tolerated. This stability allows for the use of MOM-protected building blocks in a wide array of glycosylation strategies. However, prolonged exposure to strong Lewis acids at elevated temperatures may lead to some degradation, and reaction conditions should be optimized accordingly.

Conclusion

This compound is a reliable reagent for the introduction of the MOM protecting group in carbohydrate synthesis. The resulting MOM ethers offer a good balance of stability and ease of cleavage, making them a valuable component of the synthetic chemist's toolbox for the construction of complex glycans. The provided protocols and workflows serve as a guide for the effective implementation of this protecting group strategy in research and development.

References

- 1. Regioselective one-pot protection of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. adichemistry.com [adichemistry.com]

- 3. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Synthesis of Man2, Man3 and Man5 Oligosaccharides Using Mannosyl Iodide Donors - PMC [pmc.ncbi.nlm.nih.gov]

"protocol for the mesylation of sterically hindered secondary alcohols"

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The conversion of alcohols to mesylates is a fundamental transformation in organic synthesis, rendering the hydroxyl group a good leaving group for subsequent nucleophilic substitution or elimination reactions.[1][2] However, sterically hindered secondary alcohols often exhibit sluggish reactivity towards standard mesylation conditions due to steric hindrance around the hydroxyl group. This protocol details robust methods for the efficient mesylation of such challenging substrates, ensuring high yields and minimizing side reactions. The primary method described utilizes methanesulfonyl chloride in the presence of a tertiary amine base, a widely applicable and effective procedure.[3][4] An alternative catalytic approach for particularly recalcitrant substrates is also presented.

Reaction Mechanism